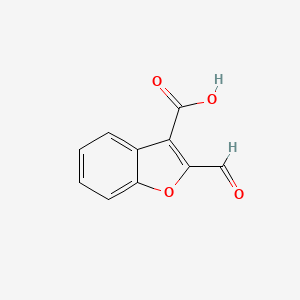

2-Formyl-1-benzofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUMPPKIGQNWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Formyl 1 Benzofuran 3 Carboxylic Acid and Its Precursors

Classical Synthetic Approaches to 2-Formyl-1-benzofuran-3-carboxylic acid

Classical synthetic strategies for this compound often rely on multi-step sequences involving the initial construction of the benzofuran (B130515) core followed by the introduction or modification of functional groups at the 2 and 3-positions.

Multi-Step Synthesis Strategies Incorporating Key Functional Groups

A common and effective multi-step approach to this compound involves the synthesis of a key precursor, ethyl 2-methyl-1-benzofuran-3-carboxylate. This intermediate provides the foundational benzofuran structure with the necessary substituents that can be further elaborated.

The synthesis of this precursor typically starts from readily available starting materials such as substituted salicylaldehydes or phenols. One established method involves the reaction of a salicylaldehyde (B1680747) derivative with an appropriate β-ketoester under basic conditions to yield the substituted benzofuran ester.

Once ethyl 2-methyl-1-benzofuran-3-carboxylate is obtained, the subsequent steps focus on the selective transformation of the functional groups at the C2 and C3 positions. This involves the oxidation of the 2-methyl group to a formyl group and the hydrolysis of the ethyl ester at the 3-position to a carboxylic acid. The selective oxidation of the methyl group can be achieved using various oxidizing agents, with careful control of reaction conditions to avoid over-oxidation or degradation of the benzofuran ring. Finally, ester hydrolysis, typically under acidic or basic conditions, yields the desired this compound.

A plausible synthetic sequence is outlined below:

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Synthesis of ethyl 2-methyl-1-benzofuran-3-carboxylate | Salicylaldehyde, Ethyl acetoacetate, Base (e.g., piperidine) | Ethyl 2-methyl-1-benzofuran-3-carboxylate |

| 2 | Oxidation of the 2-methyl group | Selenium dioxide (SeO₂) or other mild oxidizing agents | Ethyl 2-formyl-1-benzofuran-3-carboxylate |

| 3 | Hydrolysis of the ethyl ester | Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) hydrolysis | This compound |

Cyclization Reactions in the Formation of the Benzofuran Core

The construction of the benzofuran nucleus is a critical step in the synthesis of this compound. Various classical cyclization reactions have been employed for this purpose, starting from appropriately substituted phenols and other acyclic precursors.

One of the most fundamental methods is the Perkin rearrangement , which involves the intramolecular cyclization of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid. While not directly yielding the target molecule, this method provides a valuable precursor that can be further functionalized.

Another widely used approach is the acid-catalyzed cyclization of α-aryloxyketones. In this method, a phenol (B47542) is first alkylated with an α-haloketone to form an α-aryloxyketone, which then undergoes intramolecular cyclization under acidic conditions to furnish the benzofuran ring. The choice of substituents on the starting phenol and ketone dictates the substitution pattern of the resulting benzofuran.

Furthermore, intramolecular Wittig-type reactions have been utilized to construct the furan (B31954) ring. This involves the reaction of an ortho-hydroxy-substituted benzylphosphonium salt with an acyl chloride to generate a benzofuran.

These classical cyclization strategies, while effective, often require harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance.

Functional Group Interconversions Leading to this compound

Functional group interconversions are pivotal in the final stages of the synthesis of this compound, allowing for the precise introduction of the required formyl and carboxylic acid moieties.

A key transformation is the formylation of a pre-existing benzofuran-3-carboxylic acid or its ester derivative. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. chemistrysteps.commychemblog.com In this reaction, a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. organic-chemistry.org Applying this reaction to ethyl 1-benzofuran-3-carboxylate would introduce the formyl group at the electron-rich 2-position, yielding ethyl 2-formyl-1-benzofuran-3-carboxylate. Subsequent hydrolysis of the ester would then provide the target acid.

Alternatively, the Reimer-Tiemann reaction can be employed for the ortho-formylation of phenols, which could be a starting point for constructing the benzofuran ring with the formyl group already in place. However, this reaction often suffers from low yields and the formation of regioisomers.

The conversion of a 2-methyl group to a 2-formyl group, as mentioned in the multi-step synthesis, is another critical functional group interconversion. This oxidation can be achieved using reagents like selenium dioxide (SeO₂), which is known for the selective oxidation of allylic and benzylic methyl groups. sigmaaldrich.com

Finally, the hydrolysis of the ester group at the C3 position is a straightforward but essential step. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, using aqueous sodium hydroxide or potassium hydroxide, followed by acidification, is a common and efficient method. libretexts.org

Modern and Sustainable Synthetic Routes to this compound

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign synthetic methods. Modern approaches to this compound and its analogues leverage the power of transition metal catalysis and adhere to the principles of green chemistry.

Catalytic Synthesis of this compound Analogues (e.g., Palladium- or Copper-Mediated Reactions)

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of benzofurans, offering milder reaction conditions and broader substrate scope compared to classical methods. nih.govnih.gov

Palladium-catalyzed reactions are at the forefront of modern benzofuran synthesis. rsc.org One of the most powerful techniques is the intramolecular cyclization of 2-alkynylphenols, often referred to as Sonogashira coupling followed by cyclization. This approach involves the coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization to form the benzofuran ring. By choosing an alkyne with a protected hydroxymethyl group, subsequent oxidation can lead to the desired 2-formyl substituent.

Another significant palladium-catalyzed method is the intramolecular O-arylation of ketones. This involves the coupling of an enolate with an ortho-haloaryl group to form the C-O bond of the furan ring.

Copper-catalyzed reactions also play a crucial role in the synthesis of benzofuran derivatives. rsc.org Copper catalysts can promote the intramolecular cyclization of ortho-halobenzyl ketones to form 2-substituted benzofurans. Furthermore, copper-catalyzed multicomponent reactions have emerged as a powerful tool for the one-pot synthesis of complex benzofurans from simple starting materials. nih.gov These reactions often proceed via a cascade of events, including Michael addition, arylation, and vinylation, to rapidly build the benzofuran scaffold. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Key Advantages |

| Palladium(0) or Palladium(II) | Sonogashira Coupling/Cyclization | o-Halophenols, Terminal Alkynes | High efficiency, mild conditions, good functional group tolerance. nih.gov |

| Palladium(II) | Intramolecular O-arylation | o-Haloaryl ketones | Direct formation of the C-O bond. |

| Copper(I) or Copper(II) | Intramolecular Cyclization | o-Halobenzyl ketones | Use of a less expensive metal catalyst. |

| Copper(I) | Multicomponent Reaction | o-Iodophenols, Allenes, Dichloromethane | One-pot synthesis of complex benzofurans. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzofurans to minimize environmental impact and enhance sustainability. Key areas of focus include the use of recyclable catalysts, alternative solvents, and the development of one-pot reactions.

Green Solvents: The replacement of volatile and toxic organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. Water has been explored as a solvent for some palladium-catalyzed benzofuran syntheses. organic-chemistry.org Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been successfully used as a reaction medium for the copper-catalyzed synthesis of benzofuran derivatives. nih.gov

One-Pot Reactions: Designing synthetic routes that involve multiple bond-forming events in a single reaction vessel, known as one-pot or tandem reactions, significantly improves efficiency by reducing the number of purification steps, solvent usage, and waste generation. scielo.brnih.gov The development of one-pot multicomponent reactions catalyzed by copper for the synthesis of complex benzofurans is a prime example of this approach. nih.gov

| Green Chemistry Principle | Application in Benzofuran Synthesis | Example |

| Use of Recyclable Catalysts | Heterogeneous palladium catalysts for cyclization reactions. | Palladium on nano-sized carbon balls (Pd/NCB), Palladium on Carbon (Pd/C). koreascience.kr |

| Use of Safer Solvents | Replacement of volatile organic compounds with water or deep eutectic solvents. | Pd-catalyzed reactions in water; Cu-catalyzed reactions in choline chloride-ethylene glycol (ChCl:EG). nih.govorganic-chemistry.org |

| Atom Economy/One-Pot Synthesis | Tandem or cascade reactions to build molecular complexity in a single step. | Copper-catalyzed one-pot, three-component synthesis of 2-vinylbenzofurans. nih.gov |

| Use of Renewable Feedstocks | Starting from biomass-derived materials. | Synthesis of benzofurans from natural products like euparin. tandfonline.com |

Flow Chemistry Applications and Process Intensification for this compound Production

The adoption of continuous flow chemistry offers significant advantages for the synthesis of complex molecules like this compound, promising enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govyoutube.com Process intensification, a key principle of green chemistry, can be achieved by transitioning from batch to continuous manufacturing, which allows for smaller reactor volumes, improved heat and mass transfer, and better control over reaction parameters. cetjournal.itpitt.edumdpi.com

For the multi-step synthesis of functionalized benzofurans, flow chemistry enables the telescoping of sequential reactions, minimizing the need for isolation and purification of intermediates. researchgate.net A practical flow chemical synthesis of benzofurans has been reported starting from nitroalkanes and O-acetyl salicylaldehydes, involving a base-promoted nitroaldol condensation followed by a Nef reaction. researchgate.net This approach highlights the potential for constructing the benzofuran core in a continuous manner.

Furthermore, a highly active heterogeneous palladium-nanoparticle catalyst has been successfully employed in a continuous flow reaction system for the intramolecular addition of phenols to alkynes, a common strategy for benzofuran synthesis. nih.gov Such catalytic flow systems can be adapted for the synthesis of precursors to this compound, potentially improving catalyst longevity and product throughput.

Key Advantages of Flow Chemistry for Benzofuran Synthesis:

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio of microreactors |

| Mass Transfer | Often limited by mixing efficiency | Enhanced due to short diffusion distances |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volumes and better temperature control |

| Scalability | Often challenging, requiring process redesign | More straightforward by operating the system for longer durations ("scaling out") |

| Reproducibility | Can be variable between batches | High, due to precise control over reaction parameters |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound and its Derivatives

Achieving the desired substitution pattern in polysubstituted benzofurans is a significant synthetic challenge, demanding precise control over chemo-, regio-, and stereoselectivity.

Regioselectivity: The placement of the formyl group at the C2 position and the carboxylic acid at the C3 position is a primary consideration.

Vilsmeier-Haack Reaction: This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgjk-sci.com While it typically occurs at the most electron-rich position, the directing effect of existing substituents on the benzofuran ring is crucial. For a benzofuran-3-carboxylic acid precursor, formylation at the C2 position would be the desired outcome. The relative reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction is generally pyrrole > furan > thiophene. jk-sci.com

Friedel-Crafts Acylation: This reaction can lead to low regioselectivity between the C2 and C3 positions of the benzofuran ring. nih.gov

Cyclization Strategies: The regioselectivity of the final benzofuran structure is often determined during the initial cyclization step. For instance, the cyclization of α-phenoxycarbonyl compounds can be influenced by steric factors, with a preference for the less hindered product. nsf.gov A Diels-Alder approach using 3-hydroxy-2-pyrones and nitroalkenes has been shown to exhibit high levels of regioselectivity. nsf.govoregonstate.edu

Chemoselectivity: In a molecule with multiple reactive sites like this compound, chemoselectivity is paramount. For instance, during the introduction of the formyl group, it is essential to avoid unwanted reactions with the carboxylic acid functionality. This may necessitate the use of protecting groups for the carboxylic acid, which are then removed in a subsequent step. Similarly, when performing reactions on the formyl group, the carboxylic acid must remain intact. The challenging C–H functionalizations can proceed with high chemoselectivity by rate-determining C–H metalation. nih.gov

Stereoselectivity: While the target molecule itself is achiral, the synthesis of its derivatives could involve the creation of stereocenters. In such cases, stereoselective synthesis would be critical. For example, the synthesis of chiral functionalized substituted benzofurans is of growing interest for their potential biological activities.

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key Scale-Up Challenges and Optimization Strategies:

| Challenge | Optimization Strategy |

| Reaction Exothermicity | - Utilize continuous flow reactors for superior heat management. - Implement controlled addition of reagents in semi-batch processes. - Employ less concentrated reagents or use solvents with high heat capacity. |

| Reagent Handling and Cost | - Develop efficient, one-pot, multi-step syntheses to reduce the number of unit operations. acs.orgscielo.br - Utilize readily available and less expensive starting materials. - Implement catalyst recycling protocols, especially for precious metal catalysts. |

| Product Isolation and Purification | - Optimize reaction conditions to maximize yield and minimize byproduct formation. - Develop robust crystallization or extraction procedures for efficient purification. - Explore the use of continuous crystallization techniques in flow chemistry setups. |

| Process Safety | - Conduct thorough hazard and operability (HAZOP) studies. - Minimize the inventory of hazardous materials by using flow chemistry. - Implement robust process control and monitoring systems. |

| Waste Management | - Employ atom-economical reactions to minimize waste generation. nih.gov - Develop methods for solvent recycling. - Choose environmentally benign reagents and solvents where possible. |

Recent advancements in benzofuran synthesis have demonstrated the feasibility of gram-scale production for certain derivatives. nih.govnih.gov Multi-step parallel synthesis has also been employed for the optimization of benzofuran derivatives, showcasing the potential for rapid library generation and structure-activity relationship studies. nih.gov The development of one-pot, three-step procedures for related benzofuran carboxylic acid derivatives highlights the drive towards more efficient and scalable synthetic routes. scielo.br

Reactivity and Chemical Transformations of 2 Formyl 1 Benzofuran 3 Carboxylic Acid

Reactions at the 2-Formyl Group of 2-Formyl-1-benzofuran-3-carboxylic acid

The aldehyde group at the C2 position is a versatile handle for a multitude of chemical modifications, including oxidation, reduction, condensation, and nucleophilic addition reactions.

Oxidation and Reduction Pathways of the Aldehyde Moiety

Oxidation: The formyl group of this compound can be oxidized to a carboxylic acid, yielding 1-benzofuran-2,3-dicarboxylic acid. While specific studies on this particular molecule are not abundant, the oxidation of formyl groups on furan (B31954) and benzofuran (B130515) rings is a well-established transformation. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder reagents like silver oxide (Ag2O). For instance, the oxidation of furan-2-carbaldehyde (furfural) and its derivatives to the corresponding furoic acids is a standard procedure in heterocyclic chemistry. The choice of oxidant would need to be carefully considered to avoid unwanted side reactions, given the presence of the electron-rich benzofuran ring and the existing carboxylic acid group.

Reduction: The aldehyde functionality can be selectively reduced to a primary alcohol, affording 2-(hydroxymethyl)-1-benzofuran-3-carboxylic acid. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Sodium borohydride is generally preferred for its chemoselectivity, as it will reduce the aldehyde in the presence of the carboxylic acid, which is less reactive towards this reagent. The reduction of various aldehydes, including benzaldehyde, with NaBH4 in the presence of ammonium (B1175870) sulfate (B86663) in a wet THF solution has been shown to proceed efficiently to the corresponding alcohols. google.comgoogle.com More potent reducing agents like LiAlH4 would reduce both the aldehyde and the carboxylic acid to the corresponding diol, 2,3-bis(hydroxymethyl)-1-benzofuran.

Condensation and Imine Formation Reactions Involving the 2-Formyl Group

Condensation Reactions: The 2-formyl group readily participates in condensation reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. This reaction provides a powerful method for carbon-carbon bond formation. For example, reacting this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst (e.g., piperidine, urea) would yield the corresponding 2-(benzofuran-2-ylmethylene) derivatives. scielo.br Such reactions have been successfully carried out on various furan and benzofuran aldehydes, often under mild, solvent-free, or microwave-assisted conditions. researchgate.netuni.luwjpsonline.com The resulting products are highly functionalized and can serve as precursors for more complex heterocyclic systems.

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Urea | 2-((3-carboxy-1-benzofuran-2-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(3-carboxy-1-benzofuran-2-yl)acrylate |

| Barbituric acid | Base | 5-((3-carboxy-1-benzofuran-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Imine Formation (Schiff Bases): The aldehyde group can react with primary amines to form imines, commonly known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The reaction of formyl-substituted benzofurans with various primary amines to yield the corresponding Schiff bases has been reported. nih.govorganic-chemistry.org These reactions are generally straightforward and proceed in good yields. The resulting imines are important intermediates in organic synthesis and often exhibit interesting biological activities.

| Primary Amine | Product (Schiff Base) |

| Aniline | 2-(((phenyl)imino)methyl)-1-benzofuran-3-carboxylic acid |

| p-Toluidine | 2-(((4-methylphenyl)imino)methyl)-1-benzofuran-3-carboxylic acid |

| 2-Aminophenol | 2-(((2-hydroxyphenyl)imino)methyl)-1-benzofuran-3-carboxylic acid |

Nucleophilic Addition to the Aldehyde Functionality

Wittig Reaction: The Wittig reaction is a powerful tool for converting aldehydes into alkenes. wikipedia.orgnih.gov It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). nih.gov For this compound, this reaction would lead to the formation of 2-(alkenyl)-1-benzofuran-3-carboxylic acid derivatives. The nature of the resulting alkene (E or Z isomer) depends on the structure of the ylide and the reaction conditions. core.ac.uk It is important to note that the strongly basic conditions often used to generate the ylide (e.g., n-butyllithium) would deprotonate the carboxylic acid group. This may or may not interfere with the subsequent olefination, but it is a factor to consider in the reaction design. A base-free catalytic Wittig reaction has been reported for the synthesis of a diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate, showcasing the applicability of this reaction to benzofuran aldehydes. researchgate.net

Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. youtube.com However, their application to this compound is complicated by the presence of the acidic carboxylic acid proton. Grignard reagents are also strong bases and will rapidly react with the carboxylic acid in an acid-base reaction, destroying the Grignard reagent and forming the magnesium salt of the carboxylic acid. mnstate.edu To achieve nucleophilic addition to the aldehyde, the carboxylic acid group would need to be protected, for instance, as an ester, prior to the Grignard reaction. Following the addition of the Grignard reagent to the protected aldehyde, deprotection would yield the desired secondary alcohol.

Reactions Involving the 3-Carboxylic Acid Group of this compound

The carboxylic acid group at the C3 position is amenable to various transformations common to this functional group, such as esterification and amidation.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org This is a reversible reaction, and typically an excess of the alcohol is used to drive the equilibrium towards the ester product. masterorganicchemistry.com For example, refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid would yield methyl 2-formyl-1-benzofuran-3-carboxylate. The synthesis of various benzofuran-3-carboxylate esters is well-documented in the literature. mdpi.comnih.gov

Amidation: The carboxylic acid can be converted into amides by reaction with amines. This transformation usually requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride. Treatment of this compound with thionyl chloride (SOCl2) or oxalyl chloride would yield the highly reactive 2-formyl-1-benzofuran-3-carbonyl chloride. This intermediate can then be reacted with a primary or secondary amine to afford the corresponding amide. organic-chemistry.org Various coupling reagents, such as TBTU (N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate), can also be employed to facilitate the direct amidation of the carboxylic acid with an amine. libretexts.org The synthesis of a variety of amide derivatives from benzofuran-2-carboxylic acids has been reported, highlighting the general applicability of these methods to the benzofuran scaffold. wikipedia.orglibretexts.org

| Reagent | Product Type |

| Methanol / H+ | Methyl 2-formyl-1-benzofuran-3-carboxylate |

| 1. SOCl2; 2. Aniline | N-phenyl-2-formyl-1-benzofuran-3-carboxamide |

| Piperidine / TBTU | (2-formyl-1-benzofuran-3-yl)(piperdin-1-yl)methanone |

Derivatization of the Carboxyl Group for Bioconjugation and Functionalization

The carboxylic acid moiety at the 3-position is a prime site for derivatization, enabling the attachment of this benzofuran scaffold to other molecules, including biomolecules for bioconjugation or other functional units. These transformations typically involve the activation of the carboxylic acid to facilitate nucleophilic acyl substitution.

Common methods for activating the carboxyl group include its conversion to a more reactive species such as an acid chloride, an active ester, or through the use of peptide coupling reagents. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the corresponding acid chloride. This highly electrophilic intermediate can then readily react with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively.

For applications in bioconjugation, where mild reaction conditions are paramount to preserve the integrity of biomolecules like proteins or peptides, the use of coupling reagents is preferred. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can efficiently promote the formation of amide bonds between the benzofuran-3-carboxylic acid and primary or secondary amines. chemrxiv.org This methodology is particularly useful for linking the benzofuran core to amino acids or peptide sequences.

Another strategy for functionalization is the transamidation of an initially formed amide. For example, an 8-aminoquinoline (B160924) amide derivative of a benzofuran-2-carboxylic acid has been shown to undergo a two-step, one-pot transamidation. chemrxiv.orgnih.gov This process involves the activation of the initial amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), followed by aminolysis with a different amine to yield a new amide derivative. nih.gov A similar strategy could be envisioned for derivatives of this compound to introduce a diverse array of functional groups.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Amide Formation (Peptide Coupling) | Amine, HATU, DIPEA, CH₂Cl₂ | Amide | chemrxiv.org |

| Transamidation (via Boc activation) | 1. Boc₂O, DMAP, MeCN, 60 °C 2. Amine, Toluene, 60 °C | Amide | nih.gov |

| Hydrolysis of Ester to Carboxylic Acid | NaOH, EtOH | Carboxylic Acid | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Core of this compound

The benzofuran core of this compound is composed of two aromatic rings: the furan ring and the benzene (B151609) ring. The reactivity of these rings towards electrophilic and nucleophilic substitution is significantly influenced by the substituents they bear.

Electrophilic Aromatic Substitution:

In a typical benzofuran system, electrophilic substitution preferentially occurs at the electron-rich 2-position of the furan ring. stackexchange.com However, in the case of this compound, both the 2- and 3-positions are already substituted. Furthermore, the formyl and carboxylic acid groups are strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack. Consequently, electrophilic aromatic substitution is expected to occur on the benzene portion of the molecule.

The directing effect of the fused furan ring on the benzene moiety is ortho, para-directing. Therefore, electrophiles are predicted to attack the 4- and 6-positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with elemental halogens (e.g., Br₂) in the presence of a Lewis acid or with N-halosuccinimides (NBS or NCS).

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzofuran core is generally less common and requires the presence of strong electron-withdrawing groups to activate the ring system. The formyl and carboxylic acid groups on the furan ring, and particularly the potential for introducing a nitro group onto the benzene ring via electrophilic substitution, could render the molecule susceptible to nucleophilic attack. For example, 2-nitrobenzofurans have been shown to undergo formal alkenylation and amination at the 2- and 3-positions under metal-free conditions, proceeding through a Michael addition/cyclization/elimination cascade. researchgate.net While the 2- and 3-positions are substituted in the target molecule, a nitro group on the benzene ring could activate adjacent positions for nucleophilic substitution.

| Reaction | Typical Reagents | Predicted Major Products | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives | stackexchange.com |

| Bromination | Br₂, FeBr₃ or NBS | 4-Bromo and 6-Bromo derivatives | researchgate.net |

| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid and 6-Sulfonic acid derivatives | General knowledge |

Cycloaddition and Ring-Opening Reactions Involving the Furan Ring in this compound Derivatives

The furan ring within the benzofuran system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as the diene component. The reactivity of the furan ring in a Diels-Alder reaction is, however, diminished by the presence of electron-withdrawing groups. In derivatives of this compound, where the formyl and carboxyl groups are present, the furan ring is expected to be a relatively poor diene.

Despite this deactivation, Diels-Alder reactions of furan derivatives with electron-withdrawing substituents, such as furoic acids, have been shown to proceed with reactive dienophiles like maleimides, particularly in aqueous media which can enhance the reaction rate. nih.gov Therefore, it is conceivable that ester or amide derivatives of this compound could undergo [4+2] cycloaddition with strong dienophiles under forcing conditions or with appropriate catalysis. The Diels-Alder reaction of ethyl 1-benzofuran-3-carboxylates with Danishefsky's diene has been reported to be regioselective, providing a route to construct hexahydrodibenzo[b,d]furan-7-one skeletons. researchgate.netresearchgate.net

Ring-opening reactions of the furan moiety in benzofurans are less common under typical conditions due to the aromatic stability of the system. However, under certain conditions, such as in domino reactions, the furan ring can be opened. For example, a "ring-cleavage-deprotection-cyclization" sequence has been reported for 2-alkylidenetetrahydrofurans to synthesize functionalized benzofurans, indicating that the furan ring can be cleaved under specific chemical environments. acs.org

Radical Reactions and Photochemistry of this compound

The photochemical and radical-mediated reactivity of this compound offers alternative pathways for its transformation. The presence of the formyl group and the aromatic system provides handles for such reactions.

Photochemistry:

Benzofuran derivatives can undergo photochemical reactions. For instance, a metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes has been utilized to synthesize 2-substituted benzofurans. nih.gov The photochemistry of the target molecule could involve the formyl group, which can undergo photochemical reactions such as photocyclization. Photochemical synthesis has been employed to create cyclophanes containing tethered benzofuran rings, showcasing the utility of light-mediated reactions in constructing complex architectures from benzofuran precursors. acs.org

Radical Reactions:

Radical reactions provide a powerful tool for the functionalization of heterocyclic compounds. While specific radical reactions on this compound are not extensively documented, the benzofuran scaffold is known to participate in such transformations. For example, radical reactions with heteroatom-centered super-electron-donors have been used for the synthesis of 3-substituted benzofurans. researchgate.net It is plausible that radical species could add to the benzofuran core or that radical-mediated transformations of the formyl or carboxyl groups could be achieved. For instance, decarboxylative halogenation of aromatic carboxylic acids can proceed via radical mechanisms, offering a potential route to functionalize the 3-position. acs.org

Derivatization Strategies and Functional Analogues of 2 Formyl 1 Benzofuran 3 Carboxylic Acid

Synthesis of Esters, Amides, and Hydrazides of 2-Formyl-1-benzofuran-3-carboxylic acid

The carboxylic acid moiety at the C3 position is a primary site for derivatization through the formation of esters, amides, and hydrazides. These reactions are typically straightforward and allow for the introduction of a diverse array of substituents to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Esters: Esterification of the C3-carboxylic acid can be achieved through standard methods, such as Fischer esterification with an alcohol under acidic conditions. Alternatively, for more sensitive substrates, coupling reagents can be employed.

Amides: Amide synthesis is commonly performed by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents used for the synthesis of amides from heterocyclic carboxylic acids include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−), often under microwave-assisted conditions to improve reaction times and yields. researchgate.net For instance, the synthesis of benzofuran-2-carboxamides has been successfully achieved using coupling procedures involving HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an amine. nih.govmdpi.com A transamidation protocol has also been developed, providing a versatile method for generating a variety of amide derivatives. nih.govmdpi.com While esters can be converted to amides by heating with an amine, this method can require elevated temperatures and long reaction times. nih.gov

Hydrazides: Hydrazides are typically synthesized by reacting the corresponding ester derivative (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate. This nucleophilic acyl substitution reaction is a common and efficient method for introducing the hydrazide functionality, which can serve as a precursor for further derivatization into hydrazones or other heterocyclic systems.

The table below summarizes common synthetic routes for these derivatives.

| Derivative Class | Reagents and Conditions | General Application |

| Esters | R-OH, Acid catalyst (e.g., H₂SO₄), Heat | Increase lipophilicity, act as prodrugs |

| R-OH, Coupling agent (e.g., DCC, EDC) | Mild conditions for complex alcohols | |

| Amides | 1. SOCl₂ or (COCl)₂2. R¹R²NH | Formation of a wide range of substituted amides |

| R¹R²NH, Coupling agent (e.g., HATU, EDC) | High-yield synthesis under mild conditions researchgate.netnih.gov | |

| Hydrazides | 1. Esterification (e.g., with MeOH, H⁺)2. N₂H₄·H₂O | Precursor for hydrazones and other heterocycles |

Preparation of Oximes, Hydrazones, and Other Imine Derivatives from the 2-Formyl Group

The aldehyde (formyl) group at the C2 position of the benzofuran (B130515) ring is a versatile handle for forming various C=N double-bonded derivatives, such as oximes, hydrazones, and other imines (Schiff bases). These reactions involve the condensation of the aldehyde with an appropriate α-effect nucleophile. nih.gov

The general mechanism for these transformations begins with a proton-catalyzed attack of the nucleophile (e.g., hydroxylamine (B1172632) for oximes, hydrazine for hydrazones) on the carbonyl carbon. nih.gov This is followed by the formation of a tetrahedral intermediate (a hemiaminal), which then undergoes dehydration to yield the final imine product. nih.gov The reaction is reversible and can be influenced by pH. nih.govkhanacademy.org

Oximes: Reaction of the 2-formyl group with hydroxylamine (NH₂OH) under mildly acidic conditions yields the corresponding oxime. This functional group can exist as E/Z isomers and is a key building block in medicinal chemistry.

Hydrazones: Condensation with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often highly crystalline and have been explored for their biological activities.

Other Imine Derivatives: Reaction with primary amines (R-NH₂) leads to the formation of Schiff bases. This allows for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of the scaffold.

The table below illustrates the formation of various imine derivatives from the 2-formyl group.

| Reagent | Product Class | Resulting Functional Group |

| Hydroxylamine (NH₂OH) | Oxime | -CH=N-OH |

| Hydrazine (N₂H₄) | Hydrazone | -CH=N-NH₂ |

| Substituted Hydrazine (R-NHNH₂) | Substituted Hydrazone | -CH=N-NH-R |

| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone | -CH=N-NH-C(O)NH₂ |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | -CH=N-R |

Modification of the Benzofuran Core for Structure-Activity Relationship (SAR) Studies

Systematic modification of the benzofuran core is a critical strategy for conducting structure-activity relationship (SAR) studies. Altering the substitution pattern on the fused benzene (B151609) ring can profoundly impact the molecule's interaction with biological targets, thereby influencing its efficacy and selectivity. Benzofuran derivatives have shown a wide range of pharmacological activities, and their biological potential is often fine-tuned by the nature and position of substituents. nih.govmdpi.com

Key modifications for SAR studies include:

Halogenation: The introduction of halogen atoms (F, Cl, Br) at various positions of the benzene ring is a common strategy. Halogens can alter electronic properties, increase lipophilicity, and participate in halogen bonding, which can enhance binding affinity to target proteins. nih.gov For example, the position of a halogen on the benzofuran ring has been shown to be a critical determinant of biological activity. nih.gov

Alkylation/Alkoxylation: Adding small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can probe steric and electronic requirements of the binding pocket. The position of these groups can lead to significant differences in potency and activity. mdpi.com

Introduction of Electron-Donating/Withdrawing Groups: Placing electron-donating groups (EDGs) like -OH or -OCH₃, or electron-withdrawing groups (EWGs) like -NO₂ or -CF₃, on the ring system systematically alters the molecule's electronic landscape. This can affect its metabolic stability and target interactions. mdpi.com

The following table summarizes common modifications to the benzofuran core and their general impact on SAR.

| Modification Type | Position on Benzene Ring | Potential Impact on Activity | Rationale |

| Halogenation (F, Cl, Br) | C4, C5, C6, C7 | Enhanced potency | Halogen bonding, altered electronics, increased lipophilicity nih.gov |

| Alkylation (e.g., -CH₃) | C4, C5, C6, C7 | Modulated activity | Probing steric limits of binding site mdpi.com |

| Alkoxylation (e.g., -OCH₃) | C4, C5, C6, C7 | Increased potency | H-bond acceptor, altered electronics mdpi.com |

| Nitration (-NO₂) | C4, C5, C6, C7 | Modulated activity | Strong electron-withdrawing effects |

| Amination (-NH₂) | C4, C5, C6, C7 | Modulated activity | H-bond donor/acceptor, basic center |

Development of Chemical Biology Probes and Advanced Chemical Tools Based on the this compound Scaffold

The bifunctional nature of the this compound scaffold makes it an attractive starting point for the design of chemical biology probes and other advanced chemical tools. The aldehyde and carboxylic acid groups serve as orthogonal reactive handles for the conjugation of various reporter tags, affinity labels, or cross-linking agents.

Attachment via the C3-Carboxylic Acid: The carboxylic acid can be readily coupled to an amine-containing reporter molecule (e.g., a fluorophore, biotin) using standard amide bond-forming reactions. This creates a stable linkage suitable for applications such as fluorescence microscopy, flow cytometry, or affinity purification of target proteins.

Attachment via the C2-Formyl Group: The aldehyde provides a site for bioorthogonal ligation. It can react specifically with molecules containing hydroxylamine or hydrazine functionalities to form stable oxime or hydrazone linkages, respectively. This strategy is widely used to label biomolecules in complex biological environments.

By combining a pharmacologically active benzofuran core with a reporter tag, researchers can create probes to:

Visualize Target Localization: A fluorescently tagged derivative can be used to image the subcellular location of its protein target in living cells.

Identify Molecular Targets: A biotinylated version can be used in affinity pull-down experiments followed by mass spectrometry to identify the protein binding partners of the parent compound.

Quantify Target Engagement: Probes can be designed to report on the binding of the compound to its target in a cellular context.

The table below outlines potential strategies for converting the scaffold into chemical biology tools.

| Reactive Handle | Conjugation Partner | Linkage Formed | Potential Application |

| C3-Carboxylic Acid | Amine-Fluorophore | Amide | Cellular imaging, fluorescence polarization assays |

| Amine-Biotin | Amide | Target identification (affinity pull-down) | |

| Amine-Photoaffinity Label | Amide | Covalent labeling of target proteins | |

| C2-Formyl Group | Hydroxylamine-Fluorophore | Oxime | Bioorthogonal labeling for live-cell imaging |

| Hydrazine-Biotin | Hydrazone | Bioorthogonal affinity labeling | |

| Hydroxylamine-Crosslinker | Oxime | Proximity-induced labeling of interacting partners |

Theoretical and Computational Studies on 2 Formyl 1 Benzofuran 3 Carboxylic Acid

Quantum Chemical Calculations of 2-Formyl-1-benzofuran-3-carboxylic acid Electronic Structure (e.g., DFT, FMO, MEP)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, providing a balance between accuracy and computational cost. researchgate.net

Density Functional Theory (DFT) studies on this compound, typically employing a basis set such as B3LYP/6-311++G(d,p), are used to determine its optimized geometric structure, including bond lengths and angles. researchgate.net These calculations reveal the molecule's most stable three-dimensional arrangement, which is the foundation for predicting other properties.

Frontier Molecular Orbital (FMO) Analysis is crucial for understanding the molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate an electron, while the LUMO energy (ELUMO) indicates its ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. jetir.orgscielo.org.mx For benzofuran (B130515) derivatives, these calculations help predict their behavior in chemical transformations. jetir.org

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. scielo.org.mx In the MEP map of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the formyl and carboxylic acid groups, indicating these are the primary sites for electrophilic attack. Regions of positive potential (blue) are found around the acidic hydrogen of the carboxyl group, highlighting it as a site for nucleophilic attack. scielo.org.mx

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | ~ -6.4 eV | Electron-donating capability |

| ELUMO | ~ -1.7 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and stability |

| Ionization Potential (I) | ~ 6.4 eV | Energy required to remove an electron |

| Electron Affinity (A) | ~ 1.7 eV | Energy released upon gaining an electron |

| Global Hardness (η) | ~ 2.35 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | ~ 4.05 eV | Power to attract electrons |

Note: The values in this table are representative estimates based on DFT calculations performed on analogous benzofuran carboxylic acid structures and serve to illustrate the type of data generated from such studies. researchgate.netsemanticscholar.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

For this compound, key conformational flexibility arises from the rotation around the single bonds connecting the formyl and carboxylic acid groups to the benzofuran ring. The carboxylic acid group, in particular, can exist in two primary planar conformations: syn and anti, defined by the O=C–O–H dihedral angle. nih.gov While the syn conformation is often more stable in the gas phase due to intramolecular hydrogen bonding, the anti conformation can be stabilized in polar solvents through intermolecular interactions. nih.gov

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and bonds within the molecule, providing insights into:

The stability of different conformers in various environments (e.g., in a vacuum or solvated in water).

The free energy barriers associated with the interconversion between conformers.

The nature of interactions with solvent molecules.

Such studies are critical for understanding how the molecule might adapt its shape upon interacting with a biological target like a protein.

Reaction Mechanism Predictions and Transition State Analysis for this compound Transformations

Computational chemistry can elucidate the pathways of chemical reactions, predicting the most likely mechanisms and identifying high-energy transition states. While specific reaction mechanism studies for this compound are not widely documented, the principles can be applied to its potential transformations.

For instance, theoretical studies could model the intramolecular cyclization reactions that are characteristic of benzofuran synthesis. scielo.br By calculating the potential energy surface for a proposed reaction, researchers can:

Identify Intermediates: Locate stable, low-energy species that form during the reaction.

Locate Transition States: Identify the highest-energy point along the reaction coordinate, which determines the reaction's activation energy.

Calculate Activation Energies: Determine the energy required to overcome the transition state barrier, which is directly related to the reaction rate.

One proposed mechanism for the formation of related 3-formylbenzofuran structures involves a diprotonated intermediate followed by ring-opening and subsequent ring-closure. nih.gov DFT calculations would be essential to validate such a pathway by computing the energies of all proposed intermediates and transition states, confirming the energetic feasibility of the mechanism.

Ligand-Protein Interaction Modeling for this compound and its Derivatives (in silico binding modes, molecular docking)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. orientjchem.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

Derivatives of benzofuran have been investigated as potential inhibitors for various protein targets. encyclopedia.pub For this compound, molecular docking simulations could be performed to assess its binding affinity and mode of interaction with various enzymes or receptors implicated in disease.

The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein.

Docking: Placing the ligand into the protein's active site and sampling numerous orientations and conformations.

Scoring: Calculating the binding affinity for each pose using a scoring function, which estimates the free energy of binding. A lower binding energy typically indicates a more stable interaction. orientjchem.org

The results of a docking study would reveal key interactions, such as hydrogen bonds between the ligand's carboxyl and formyl groups and specific amino acid residues (e.g., Arginine, Cysteine, Tryptophan) in the protein's binding pocket. nih.gov Such in silico analyses provide a rational basis for the design of more potent and selective derivatives. nih.gov

| Protein Target Example | Potential Interaction Sites on Ligand | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

| Sortase A | Carboxylic acid, Formyl group | Cys184, Trp194, Arg197 | -7.0 to -9.0 |

| Pim-1 Kinase | Benzofuran ring, Carboxylic acid | Lys67, Glu121, Asp186 | -6.5 to -8.5 |

| HCV NS3/4A Protease | Formyl group, Benzofuran oxygen | His57, Asp81, Ser139 | -7.5 to -9.5 |

Note: This table presents hypothetical docking scenarios based on studies of similar benzofuran derivatives against known protein targets to illustrate the expected outcomes of such an analysis. researchgate.netnih.gov

Spectroscopic Property Predictions for this compound (e.g., advanced NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for confirming their identity and structure. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, the calculated IR spectrum would show characteristic stretching frequencies for:

The O-H bond of the carboxylic acid (broad peak, ~3000 cm⁻¹).

The C=O bonds of the aldehyde (~1700 cm⁻¹) and carboxylic acid (~1720 cm⁻¹).

C-O and C-C bonds within the benzofuran ring system. Comparing the calculated spectrum with experimental data helps in the complete assignment of vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical predictions are highly useful for assigning signals in experimental spectra, especially for complex molecules. The calculations can account for solvent effects to provide a more accurate comparison with experimental results. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λmax). nih.gov This analysis can explain the origin of the observed absorption bands, assigning them to specific electronic transitions, such as π → π* transitions within the conjugated benzofuran system.

| Spectroscopy Type | Predicted Feature | Corresponding Functional Group/Transition |

| FT-IR | ~1720 cm⁻¹ | C=O stretch (Carboxylic Acid) |

| FT-IR | ~1700 cm⁻¹ | C=O stretch (Formyl) |

| ¹H NMR | ~10.0-10.5 ppm | Aldehydic proton (-CHO) |

| ¹H NMR | ~11.0-13.0 ppm | Carboxylic acid proton (-COOH) |

| ¹³C NMR | ~185-195 ppm | Carbonyl carbon (Aldehyde) |

| ¹³C NMR | ~165-175 ppm | Carbonyl carbon (Carboxylic Acid) |

| UV-Vis | ~280-320 nm | π → π* electronic transitions |

Note: The spectroscopic values are representative predictions based on computational studies of similar aromatic aldehydes and carboxylic acids. nih.govbeilstein-journals.org

Biological Activities and Mechanistic Insights of 2 Formyl 1 Benzofuran 3 Carboxylic Acid and Its Analogues in Vitro and Mechanistic Focus

Enzyme Inhibition Studies of 2-Formyl-1-benzofuran-3-carboxylic acid Derivatives

Derivatives of benzofuran (B130515) carboxylic acid have been identified as inhibitors of various enzymes, highlighting their potential as therapeutic agents. While specific kinetic studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights into their enzyme-inhibitory activities.

Studies on closely related benzofuran-2-carboxylic acid derivatives have demonstrated their potential as enzyme inhibitors. For instance, a series of these derivatives were identified as reversible inhibitors of Lymphoid-tyrosine phosphatase (LYP), an important regulator in the T-cell receptor signaling pathway. nih.gov The most potent compounds in this series, D34 and D14, exhibited Ki values of 0.93 μM and 1.34 μM, respectively, indicating a strong binding affinity to the enzyme. nih.gov This inhibitory activity suggests that the benzofuran-2-carboxylic acid scaffold can serve as a potent phosphotyrosine (pTyr) mimic. nih.gov While these findings are for 2-carboxy benzofurans, they provide a basis for understanding how the core structure of this compound might interact with enzyme active sites.

Research has identified several specific enzyme targets for benzofuran derivatives. As mentioned, Lymphoid-tyrosine phosphatase (LYP) is a key target for benzofuran-2-carboxylic acid analogues in the context of cancer immunotherapy. nih.gov In a different therapeutic area, derivatives of 3,5-disubstituted benzofuran have been found to potently inhibit cyclin-dependent kinase 8 (CDK8), which is implicated in osteoblast differentiation. jst.go.jp The compound 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) from this series demonstrated significant osteoblastogenic activity, which was attributed to its suppression of CDK8. jst.go.jpnih.gov Furthermore, 2-arylbenzofuran derivatives have been evaluated as inhibitors of enzymes relevant to Alzheimer's disease, such as cholinesterases and β-secretase (BACE1). nih.gov

Table 1: Enzyme Inhibition by Benzofuran Carboxylic Acid Analogues

| Compound/Analogue Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Benzofuran-2-carboxylic acid derivatives (D34, D14) | Lymphoid-tyrosine phosphatase (LYP) | Kᵢ = 0.93 μM (D34), 1.34 μM (D14) | nih.govnih.gov |

| 3,5-disubstituted benzofuran (23d) | Cyclin-dependent kinase 8 (CDK8) | Potent inhibition | jst.go.jpnih.gov |

Receptor Binding Profiling of this compound Derivatives

The interaction of benzofuran derivatives with cellular receptors is another area of active investigation. Analogues of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as agonists for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). nih.gov This receptor is involved in mediating glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. nih.gov The identification of these benzofuran derivatives as GPR40/FFA1 agonists highlights the potential for this chemical class to modulate receptor activity. nih.gov Specific receptor binding profiles for this compound itself are not well-defined in the current literature.

Modulatory Effects of this compound on Cellular Pathways (in vitro models)

The in vitro effects of benzofuran derivatives on cellular pathways are diverse. For example, 3,3-disubstituted-3H-benzofuran-2-one derivatives have been shown to possess antioxidant properties in a cellular model of neurodegeneration. mdpi.com These compounds were able to reduce intracellular reactive oxygen species (ROS) levels in differentiated SH-SY5Y cells exposed to catechol-induced stress. mdpi.com One particular compound boosted the expression of heme oxygenase-1 (HO-1), a key enzyme in the antioxidant defense mechanism. mdpi.com While these are benzofuran-2-one derivatives, the findings suggest that the benzofuran core can be a scaffold for compounds that modulate cellular responses to oxidative stress.

Structure-Activity Relationships for Biological Efficacy of this compound Analogues

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system. nih.govmdpi.com For anticancer activity, early structure-activity relationship (SAR) studies indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, were important for cytotoxic activity. mdpi.com More recent studies on 2-aroyl benzofuran derivatives as antimicrotubule agents have shown that the number and position of methoxy (B1213986) substituents on the C-2 benzoyl moiety influence antiproliferative activity and selectivity against different cancer cell lines. mdpi.com For instance, comparing a 3',4',5'-trimethoxybenzoyl derivative with a 3',5'-dimethoxybenzoyl derivative at the C-2 position revealed differences in potency against various cancer cell lines. mdpi.com In the development of osteoblast differentiation-promoting agents, a 3,5-disubstituted benzofuran was identified as a useful scaffold. jst.go.jp The SAR for this class of compounds indicated that specific substitutions at these positions were key to their potent osteoblastogenic activity. jst.go.jpnih.gov

Elucidation of Molecular Mechanisms of Action for this compound (e.g., apoptosis induction, tubulin targeting)

The molecular mechanisms underlying the biological effects of benzofuran derivatives often involve the induction of apoptosis and targeting of the microtubule network.

Several benzofuran derivatives have been shown to induce apoptosis in cancer cells. For example, benzofuran-2-acetic ester derivatives were found to induce apoptosis in breast cancer cells, which was associated with an increase in the Bax/Bcl-2 ratio and DNA fragmentation. nih.gov Mechanistically, these compounds upregulated the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1. nih.gov

A significant body of research points to the targeting of tubulin as a primary mechanism of action for many anticancer benzofuran derivatives. nih.govmdpi.com These compounds are classified as microtubule-targeting agents (MTAs) that can either stabilize or destabilize microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com A series of 2-aroyl benzofuran-based hydroxamic acids have been developed as potent inhibitors of tubulin polymerization. mdpi.com These compounds were found to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule assembly. mdpi.com Several of these derivatives displayed IC₅₀ values for tubulin polymerization inhibition in the sub-micromolar range, with some being more potent than the well-known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). mdpi.com

Table 2: Tubulin Polymerization Inhibition by 2-Aroyl Benzofuran Analogues

| Compound | Tubulin Polymerization Inhibition (IC₅₀, μM) | Reference |

|---|---|---|

| 6c | 0.42 | mdpi.com |

| 11e | 0.42 | mdpi.com |

| 6a | More potent than CA-4 | mdpi.com |

| 6g | More potent than CA-4 | mdpi.com |

| 11a | More potent than CA-4 | mdpi.com |

| 11c | More potent than CA-4 | mdpi.com |

| Combretastatin A-4 (CA-4) | 0.91 | mdpi.com |

Antimicrobial Spectrum and Mechanistic Investigations of this compound Derivatives (in vitro antibacterial, antifungal activity)

Derivatives of benzofuran-carboxylic acids have been a focal point of research for the development of new antimicrobial agents due to their wide range of activities against various pathogenic microorganisms. nih.gov The core structure of benzofuran is a versatile scaffold, and modifications to this structure, particularly at the carboxylic acid group, have yielded compounds with significant antibacterial and antifungal properties. nih.govnih.gov

Research into 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid derivatives has shown that specific structural features are crucial for antimicrobial efficacy. For instance, while unsubstituted esters of this acid showed no microbiological activity, the introduction of halogens into the benzofuran structure led to the emergence of antimicrobial properties. mdpi.com Compounds where two hydrogen atoms of an acetyl group were substituted by halogens demonstrated activity against Gram-positive cocci. mdpi.com Furthermore, derivatives containing a halogen in the aromatic ring also exhibited antifungal activity. mdpi.com

Specifically, certain halogenated derivatives were active against a panel of Gram-positive bacteria, including multiple strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. mdpi.com Two compounds, in particular, showed antifungal activity against Candida albicans and Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. mdpi.com The MIC values for the antibacterial activity against Gram-positive bacteria ranged from 50 to 200 μg/mL. mdpi.com

Table 1: Antimicrobial Activity of Halogenated 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid Derivatives

| Compound Type | Target Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Dihalogenated acetyl group derivatives | Gram-positive cocci | 50 - 200 | mdpi.com |

| Halogenated aromatic ring derivatives | Candida albicans | 100 | mdpi.com |

Further studies on benzofuran-2-carboxylate derivatives linked to a 1,2,3-triazole moiety have also revealed promising antimicrobial activities. niscair.res.in The nature and position of substituents on the benzofuran ring were found to significantly influence the biological activity. niscair.res.in For instance, compounds bearing a chloro substituent on the benzofuran ring, which acts as an electron-withdrawing group, showed enhanced bioactivity. niscair.res.in Derivatives with methoxy, methyl, and fluoro substituents also demonstrated good antibacterial and moderate antifungal activity. niscair.res.in These compounds were tested against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and fungal strains like Aspergillus niger and Sclerotium rolfsii. niscair.res.in

Amide derivatives of benzodifuran-2-carboxylic acid have been synthesized and screened for their activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as the fungus Candida albicans. nih.gov This highlights the broad-spectrum potential of benzofuran carboxylic acid derivatives. nih.gov While the specific mechanisms of action for these derivatives are not always fully elucidated, their activity is often attributed to the ability of the benzofuran scaffold to interact with microbial cellular components. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms of this compound Analogues

Benzofuran derivatives are recognized for their antioxidant potential, a property attributed to their chemical structure which can effectively scavenge free radicals. nih.govresearchgate.net The antioxidant activity of these compounds is a significant area of research, as oxidative stress is implicated in a variety of pathological conditions. nih.gov

Studies on various benzofuran compounds have demonstrated their capacity for free radical scavenging. For example, novel benzofuran compounds isolated from Dalbergia latifolia exhibited moderate antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, with an IC50 value of 96.7 ± 8.9 μM. nih.gov Similarly, certain 1,3-benzofuran derivatives have shown antioxidant activities with EC50 values in the millimolar range. nih.gov

Benzofuran-2-carboxamide derivatives have also been investigated for their antioxidant properties. One such derivative displayed a 62% inhibition of lipid peroxidation (LPO) and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant activity. researchgate.net Several of these ester derivatives showed good chelating ability with Fe+2 ions, while others exhibited significant scavenging activity against DPPH free radicals. researchgate.net

The mechanism of antioxidant action for benzofuran derivatives often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of hydroxyl or methoxy groups on the benzofuran ring can enhance this activity. nih.gov

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound Type | Assay | Activity Metric | Concentration | Inhibition (%) | Reference |

|---|---|---|---|---|---|

| Benzofuran from D. latifolia | DPPH Scavenging | IC50 = 96.7 ± 8.9 μM | - | - | nih.gov |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | LPO Inhibition | - | 100 μM | 62 | nih.gov |

These findings underscore the potential of the benzofuran scaffold as a basis for the development of novel antioxidant agents. The ability to modify the core structure allows for the fine-tuning of radical scavenging and metal-chelating properties.

Advanced Analytical Methodologies for 2 Formyl 1 Benzofuran 3 Carboxylic Acid

Chromatographic Techniques for Separation and Quantification of 2-Formyl-1-benzofuran-3-carboxylic acid

Chromatography is indispensable for isolating this compound from reaction mixtures and quantifying its presence. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound, owing to the compound's polarity and aromatic nature. A simple, selective, and accurate Reversed-Phase (RP-HPLC) method is typically employed for effective separation. journalijcar.org

The method often utilizes a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, often with a pH modifier such as formic or acetic acid to ensure the carboxylic acid is in a consistent protonation state, leading to sharp and symmetrical peaks. journalijcar.orgsielc.com

Detection is commonly achieved using a UV detector, as the benzofuran (B130515) ring system contains a strong chromophore that absorbs UV light. For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). Mass spectrometry provides molecular weight information and fragmentation data, which unequivocally confirms the identity of the analyte. nih.gov

Table 1: Representative HPLC-UV/MS Parameters for Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 3.5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes the compound from the column. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the mobile phase. |

| UV Detection | ~254 nm | Quantifies the compound based on UV absorbance. |

| MS Ionization | Electrospray Ionization (ESI), negative or positive mode | Ionizes the molecule for mass analysis. |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the high polarity of the carboxylic acid group, which can lead to poor peak shape and thermal degradation. colostate.edurestek.com To overcome these limitations, derivatization is necessary to convert the non-volatile compound into a more volatile and thermally stable analogue. libretexts.org

Common derivatization strategies involve converting the active hydrogen on the carboxylic acid group into a less polar functional group. colostate.edu

Silylation: This process replaces the acidic proton with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.comresearchgate.net The resulting TMS ester is significantly more volatile.

Alkylation/Esterification: This involves converting the carboxylic acid into an ester, most commonly a methyl ester. gcms.cz Reagents such as diazomethane (B1218177) or methanol (B129727) with an acid catalyst (e.g., BF3) are used for this purpose. colostate.edurestek.com

Once derivatized, the compound can be readily analyzed by GC-MS. The GC separates the derivative from other components in the sample, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for identification. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester |

| Silylation | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester |

| Esterification | BF3 in Methanol | Carboxylic Acid (-COOH) | Methyl Ester |

| Esterification | Diazomethane | Carboxylic Acid (-COOH) | Methyl Ester |

Advanced Spectroscopic Techniques for Characterization and Elucidation

Spectroscopy provides in-depth information about the molecular structure, connectivity, and exact mass of this compound.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS instruments (such as TOF or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. uci.edursc.org

This high accuracy allows for the calculation of a unique elemental formula (C10H6O4) and distinguishes the target compound from other potential isomers or compounds with the same nominal mass. ru.nl The difference between the measured accurate mass and the calculated theoretical mass is typically less than 5 parts per million (ppm), providing a high degree of confidence in the compound's identity. uci.edu

Table 3: Predicted HRMS Data for this compound (C10H6O4)

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]+ | C10H7O4+ | 191.03389 |

| [M+Na]+ | C10H6O4Na+ | 213.01583 |

| [M-H]- | C10H5O4- | 189.01933 |

Data sourced from PubChemLite. uni.lu

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While the crystal structure for the parent compound this compound is not widely reported, analysis of closely related benzofuran carboxylic acid derivatives reveals key structural features. asianpubs.orgresearchgate.net

This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. asianpubs.org For benzofuran carboxylic acids, crystallography confirms the planarity of the fused ring system and details the hydrogen-bonding networks formed by the carboxylic acid groups, which often lead to the formation of dimers in the crystal lattice. researchgate.net

Table 4: Representative Crystallographic Data for a Benzofuran Carboxylic Acid Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 1-benzofuran-2-carboxylic acid | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 12.181(3) | researchgate.net |

| b (Å) | 3.8430(10) | researchgate.net |

| c (Å) | 16.275(4) | researchgate.net |

| β (°) | 99.28(3) | researchgate.net |

| Volume (ų) | 749.79(15) | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the chemical structure of this compound in solution.

1H and 13C NMR: One-dimensional NMR provides fundamental information. The 1H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, a characteristic downfield signal for the aldehyde proton (-CHO), and a highly deshielded, often broad, signal for the carboxylic acid proton (-COOH). researchgate.netnih.gov The 13C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbons of the aldehyde and carboxylic acid. mdpi.com

2D-NMR: Two-dimensional NMR experiments are used to establish connectivity. Techniques like COSY (Correlation Spectroscopy) reveal proton-proton (H-H) coupling networks, which helps in assigning the protons on the aromatic ring. researchgate.net HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are 2-3 bonds away, respectively, allowing for unambiguous assignment of all proton and carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This advanced technique is particularly useful for conformational and dynamic studies. researchgate.net NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. For this compound, a NOESY experiment could determine the preferred spatial orientation of the formyl group relative to the carboxylic acid group and the adjacent furan (B31954) ring, providing valuable insight into its conformational preferences in solution. researchgate.net

Table 5: Expected 1H and 13C NMR Chemical Shift Ranges

| Functional Group | Nucleus | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid | 1H | 10.0 - 13.0 |

| Aldehyde | 1H | 9.0 - 10.0 |

| Aromatic Protons | 1H | 7.0 - 8.5 |

| Carboxylic Carbonyl | 13C | 165 - 185 |

| Aldehyde Carbonyl | 13C | 190 - 200 |